Mechanistic Divergence: ML111 Does Not Modulate Tubulin Polymerization Unlike Paclitaxel, Colchicine, and Benzo[h]chromene Congeners
In a cell-free tubulin polymerization assay measuring absorbance at 340 nm, ML111 exhibited no effect on tubulin polymerization—neither stimulation nor inhibition—in contrast to the microtubule-stabilizing agent paclitaxel (strong stimulation) and the microtubule-destabilizing agent colchicine (strong inhibition) [1]. This finding distinguishes ML111 from other 4H-benzo[h]chromene derivatives such as LY290181 (2-amino-4-(3-nitrophenyl)-4H-benzo[h]chromene-3-carbonitrile), which is a documented microtubule inhibitor and antimitotic agent [2]. Cell cycle analysis confirmed that ML111 (25–100 nM) induces prometaphase arrest without detectable microtubule depolymerization or stabilization, as visualized by α-tubulin immunofluorescence [1].
| Evidence Dimension | Tubulin polymerization rate (absorbance at 340 nm over 60 min) |
|---|---|
| Target Compound Data | No effect (absorbance trace superimposable on buffer control) |
| Comparator Or Baseline | Paclitaxel (strong stimulation); Colchicine (strong inhibition); LY290181 (reported microtubule inhibitor) |
| Quantified Difference | Qualitative – complete absence of tubulin modulation for ML111 vs. clear modulation for comparators |
| Conditions | Cell-free tubulin polymerization assay; purified tubulin; absorbance at 340 nm; SK-N-MC cells for immunofluorescence |
Why This Matters
This mechanistic exclusivity allows researchers to study prometaphase arrest and caspase-dependent apoptosis without confounding microtubule effects, a feature not offered by tubulin-targeting benzo[h]chromene analogs, making ML111 the preferred choice for tubulin-independent cell cycle research.
- [1] Esfandiari Nazzaro, E. et al. Figure 4: ML111 induced prometaphase arrest without altering microtubule dynamics. Pharmaceutics 2021, 13, 1553. PMC8538197. View Source
- [2] Panda, D. et al. (1997) as cited in: Halogenated 2-amino-4H-benzo[h]chromene derivatives as antitumor agents and the relationship between lipophilicity and antitumor activity. Medicinal Chemistry Research 2017, 26, 691–700. DOI: 10.1007/s00044-016-1773-x. View Source
